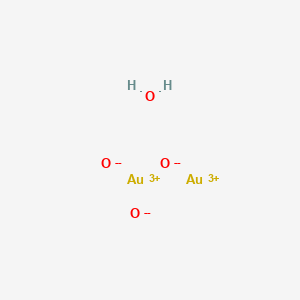

Gold (III) oxide, hydrous

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Gold (III) oxide, hydrous, can be synthesized through several methods:

-

Hydrolysis of Gold (III) Chloride: : A common laboratory method involves the hydrolysis of gold (III) chloride (HAuCl₄) in an alkaline medium. The reaction proceeds as follows: [ HAuCl₄ + 4NaOH \rightarrow Au(OH)₃ + 4NaCl + H₂O ] The resulting gold (III) hydroxide can then be dehydrated to form hydrous gold (III) oxide .

-

Oxygen-dc Glow Discharge: : Another method involves the preparation of gold oxides by an oxygen-dc glow discharge from gold films. This method allows for the formation of gold oxides with thicknesses of less than 1 nm .

Análisis De Reacciones Químicas

Gold (III) oxide, hydrous, undergoes various chemical reactions, including:

-

Oxidation: : Gold (III) oxide can be reduced to metallic gold by various reducing agents. For example, it can be reduced by hydrogen gas: [ Au₂O₃ + 3H₂ \rightarrow 2Au + 3H₂O ]

-

Reaction with Ammonia: : Gold (III) hydroxide reacts with ammonia to produce fulminating gold, an explosive compound .

-

Formation of Aurates: : Gold (III) hydroxide reacts with alkali to produce aurates (AuO₂⁻) .

Aplicaciones Científicas De Investigación

Gold (III) oxide, hydrous, has several scientific research applications:

-

Catalysis: : It is used as a precursor for preparing supported gold catalysts, which are employed in various catalytic processes .

-

Nanoparticle Synthesis: : Gold (III) oxide can be reduced to form gold nanoparticles, which have applications in electronics, medicine, and materials science .

-

Electrochemical Applications: : It is used in the study of oxygen evolution reactions on gold electrodes, which are important for water splitting and hydrogen production .

Mecanismo De Acción

The mechanism by which gold (III) oxide, hydrous, exerts its effects is primarily through its ability to undergo redox reactions. In catalytic applications, the compound can facilitate the transfer of electrons, thereby accelerating chemical reactions. The molecular targets and pathways involved include the active sites on the gold surface, which interact with reactants to lower the activation energy of the reactions .

Comparación Con Compuestos Similares

Gold (III) oxide, hydrous, can be compared with other gold compounds such as:

-

Gold (III) Chloride (HAuCl₄): : Unlike gold (III) oxide, gold (III) chloride is a soluble compound used in various chemical syntheses .

-

Gold (I) Compounds: : Gold (I) compounds, such as gold (I) chloride (AuCl), typically exhibit linear coordination and are used in different applications compared to gold (III) compounds .

-

Gold (III) Hydroxide (Au(OH)₃): : Gold (III) hydroxide is closely related to this compound, and can be converted to the oxide through dehydration .

This compound, is unique due to its specific redox properties and its applications in catalysis and nanoparticle synthesis, which distinguish it from other gold compounds.

Propiedades

Fórmula molecular |

Au2H2O4 |

|---|---|

Peso molecular |

459.947 g/mol |

Nombre IUPAC |

gold(3+);oxygen(2-);hydrate |

InChI |

InChI=1S/2Au.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 |

Clave InChI |

HSSJVFIAIXXVQK-UHFFFAOYSA-N |

SMILES canónico |

O.[O-2].[O-2].[O-2].[Au+3].[Au+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)

![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)

![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)

![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)